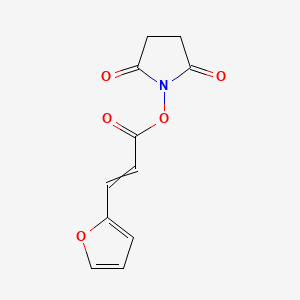
FA-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FA-OSu, also known as N-hydroxysuccinimide ester of fluorenylmethoxycarbonyl (Fmoc), is a widely used reagent in organic synthesis, particularly in peptide chemistry. It is known for its role in the protection and deprotection of amino groups during peptide synthesis, making it an essential tool in the field of biochemistry and molecular biology.
Méthodes De Préparation
FA-OSu is typically synthesized through the reaction of fluorenylmethoxycarbonyl chloride with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods often involve large-scale batch reactions with stringent control over reaction conditions to maintain consistency and quality.
Analyse Des Réactions Chimiques
FA-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form stable amide bonds, which is the basis for its use in peptide synthesis.
Hydrolysis: In the presence of water, this compound can hydrolyze to form fluorenylmethoxycarbonyl acid and N-hydroxysuccinimide.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Common reagents used in these reactions include bases like triethylamine and piperidine, and solvents such as dichloromethane and dimethylformamide. The major products formed from these reactions are Fmoc-protected amines and the corresponding deprotected amines.
Applications De Recherche Scientifique
FA-OSu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: this compound is employed in the modification of proteins and peptides for various biological studies.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is utilized in the production of various biochemical reagents and diagnostic tools.
Mécanisme D'action
The mechanism of action of FA-OSu involves the formation of a stable amide bond between the Fmoc group and the target amine. This reaction is facilitated by the presence of N-hydroxysuccinimide, which acts as a leaving group, making the reaction highly efficient. The Fmoc group provides steric protection to the amine, preventing unwanted side reactions during subsequent synthetic steps. The deprotection of the Fmoc group is achieved through the use of a base, which cleaves the amide bond and releases the free amine.
Comparaison Avec Des Composés Similaires
FA-OSu is often compared with other protecting groups used in peptide synthesis, such as:
Boc (tert-Butyloxycarbonyl): Boc is another widely used protecting group, but it requires acidic conditions for deprotection, whereas Fmoc can be removed under basic conditions.
Cbz (Carbobenzyloxy): Cbz is similar to Fmoc in its use for protecting amines, but it is typically removed through hydrogenation, making it less convenient for some applications.
This compound is unique in its ability to provide efficient protection and deprotection under mild conditions, making it a preferred choice for many synthetic applications.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLWNSNBYXAOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)

![4-chloro-N-[5-chloro-2-(oxan-2-yloxymethyl)phenyl]benzenesulfonamide](/img/structure/B13871989.png)
![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)



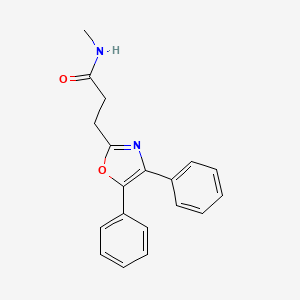
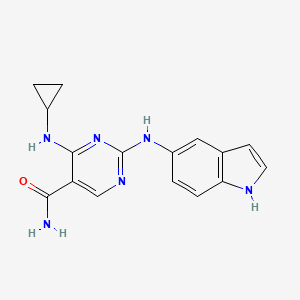
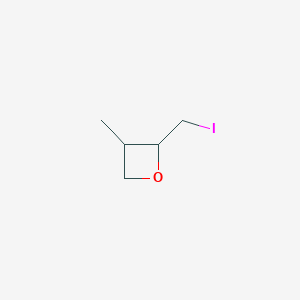
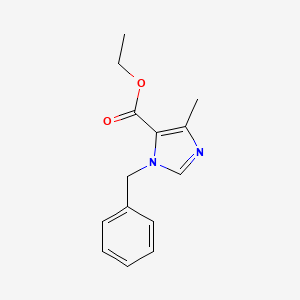
![2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)
